Palmitoyl Aminoethyl Methanethiosulfonate

Description

Evolution of Chemical Biology Tools for Investigating Protein Function and Structure

The journey to understand protein function has been marked by a continuous evolution of investigative techniques. Early approaches relied heavily on genetic mutations and biochemical assays to infer function from dysfunction. While powerful, these methods often lacked the temporal and spatial control needed to dissect dynamic cellular processes.

The advent of chemical biology brought a new paradigm, introducing chemical tools that could interact directly with proteins in their native environment. nih.govnih.gov This began with relatively non-specific chemical modifications to study protein composition and has progressed to highly sophisticated probes that can be targeted to specific proteins or even specific amino acid residues. niscpr.res.innih.gov This evolution has been driven by advancements in organic synthesis, allowing the creation of novel reactive groups and reporter tags, and a deeper understanding of protein chemistry. nih.govresearchgate.net The development of techniques like directed evolution is now accelerating the discovery of new protein-modifying enzymes with tailored specificities, further expanding the chemical biologist's toolbox. sciencedaily.comsciencedaily.com

Significance of Site-Specific Chemical Modification in Contemporary Protein Research

The ability to modify a protein at a single, defined site is a cornerstone of modern protein research. niscpr.res.infrontiersin.orgnih.gov Site-specific modification allows for the introduction of a wide array of functionalities—such as fluorescent dyes, affinity tags, or cross-linking agents—with surgical precision. nih.govscbt.com This capability is crucial for a variety of applications, including:

Elucidating Structure-Function Relationships: By modifying specific amino acids, researchers can systematically probe their contribution to protein structure, enzymatic activity, and protein-protein interactions. nih.gov

Visualizing Protein Dynamics: Attaching fluorescent probes to specific locations on a protein enables the tracking of its movement and conformational changes within living cells. scbt.com

Creating Novel Bioconjugates: Site-specific modification is fundamental to the construction of advanced therapeutics, such as antibody-drug conjugates, where a cytotoxic drug is attached to a specific site on an antibody to target cancer cells. frontiersin.org

The combination of site-directed mutagenesis to introduce a uniquely reactive amino acid, like cysteine, with a highly specific chemical probe has become a powerful and widely used strategy. nih.govnih.gov

Overview of Thiol-Reactive Reagents for Targeted Biomolecule Labeling

The thiol group of the amino acid cysteine is a particularly attractive target for site-specific modification due to its relatively low abundance in proteins and its high nucleophilicity at physiological pH. thermofisher.comthermofisher.com This allows for selective labeling of cysteine residues over other, more abundant, nucleophilic amino acids like lysine. thermofisher.com A variety of thiol-reactive chemical groups have been developed, each with distinct properties.

Common Thiol-Reactive Chemistries:

| Reagent Class | Reactive Group | Bond Formed | Reversibility | Key Features |

| Maleimides | Maleimide | Thioether | Generally irreversible (can undergo retro-Michael reaction) | High reactivity and specificity for thiols. rsc.org |

| Iodoacetamides | Iodoacetamide | Thioether | Irreversible | Stable thioether bond formation. thermofisher.compsu.edu |

| Methanethiosulfonates (MTS) | Methanethiosulfonate (B1239399) | Disulfide | Reversible (with reducing agents) | Rapid reaction kinetics and reversibility are key advantages. ttuhsc.eduinterchim.fr |

Among these, methanethiosulfonate (MTS) reagents have gained prominence due to their rapid reaction rates under mild conditions and the reversibility of the resulting disulfide bond upon treatment with reducing agents like dithiothreitol (B142953) (DTT). ttuhsc.eduinterchim.fr This reversibility is a significant advantage for experiments where transient modification is desired. MTS reagents can be functionalized with a wide range of chemical moieties, making them versatile tools for protein labeling. ttuhsc.edu

The Multifaceted Nature of Palmitoyl (B13399708) Aminoethyl Methanethiosulfonate

While not a commercially cataloged compound, the hypothetical "Palmitoyl Aminoethyl Methanethiosulfonate" represents a rationally designed chemical probe that combines two powerful functionalities: a lipid moiety for membrane association and a thiol-reactive group for covalent protein attachment.

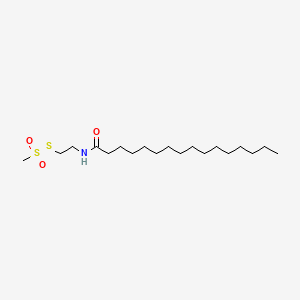

Conceptual Chemical Structure and Synthesis

The conceptual structure of this compound would feature a 16-carbon palmitoyl chain linked via an amide bond to an aminoethyl group, which in turn is connected to a methanethiosulfonate (MTS) reactive group.

A plausible synthetic route could involve the acylation of 2-aminoethanethiol with palmitoyl chloride to form N-(2-mercaptoethyl)palmitamide. Subsequent reaction of the thiol with a methanethiosulfonylating agent, such as methyl methanethiosulfonate, would yield the final product. The synthesis of functionalized MTS reagents is a well-established process in chemical biology. github.comorgsyn.orgtandfonline.com

The Role of the Palmitoyl Group in Biological Systems

Protein palmitoylation, the attachment of the 16-carbon fatty acid palmitate to proteins, is a crucial post-translational modification that governs protein function in numerous ways. wikipedia.orgnih.govcancer.gov It is a reversible process, allowing for dynamic regulation of protein activity. wikipedia.orgfrontiersin.org

Key Functions of Protein Palmitoylation:

Membrane Association: The hydrophobic palmitoyl group significantly increases a protein's affinity for cellular membranes, acting as a membrane anchor. wikipedia.orgfrontiersin.org

Subcellular Localization: Palmitoylation can direct proteins to specific membrane microdomains, such as lipid rafts, thereby concentrating them with their interaction partners or sequestering them from their substrates. nih.govwikipedia.org

Protein-Protein Interactions: The lipid modification can modulate the ability of a protein to interact with other proteins. wikipedia.org

Protein Stability: The attachment of a palmitoyl group can influence the stability and turnover of a protein. frontiersin.org

The Methanethiosulfonate (MTS) Moiety as a Thiol-Reactive Probe

The methanethiosulfonate group is a highly efficient thiol-reactive moiety used for the site-specific modification of cysteine residues in proteins. ttuhsc.edupubcompare.ainih.gov

Properties of MTS Reagents:

| Property | Description |

| Reactivity | Reacts rapidly and specifically with thiol groups at neutral pH to form a disulfide bond. ttuhsc.eduinterchim.fr |

| Reversibility | The formed disulfide bond can be cleaved by the addition of reducing agents like DTT or β-mercaptoethanol. ttuhsc.edu |

| Versatility | The R-group of an MTS reagent (R-S-SO2CH3) can be varied to introduce a wide range of functionalities onto a protein. ttuhsc.edu |

| Size | The small size of some MTS reagents allows them to access cysteine residues in sterically hindered environments. nih.gov |

The reaction of an MTS reagent with a protein cysteine residue results in the formation of a mixed disulfide and the release of methanesulfinic acid. ttuhsc.edu

Research Applications and Findings

The unique combination of a palmitoyl group and an MTS reactive moiety in this compound would enable novel experimental approaches to study palmitoylated proteins and their functions.

Targeted Introduction of a Lipid Moiety onto Proteins

A primary application of this compound would be to mimic the effects of native palmitoylation on a target protein. By introducing a cysteine residue at a specific site through mutagenesis, researchers could then use this reagent to attach a palmitoyl group and study the consequences. This would allow for a controlled investigation of how lipidation at a specific position affects a protein's localization, interaction partners, and activity.

Investigating the Dynamics of Protein-Membrane Interactions

The ability to attach a palmitoyl group to a protein of interest would provide a powerful tool to study its interaction with cellular membranes. By labeling the protein with a fluorescent reporter and then modifying it with this compound, one could use advanced microscopy techniques to visualize its recruitment to membranes and its dynamics within the lipid bilayer.

Probing the Role of Palmitoylation in Protein Trafficking and Signaling

Many proteins involved in cellular signaling are dynamically palmitoylated, which regulates their movement between different cellular compartments and their participation in signaling cascades. nih.govfrontiersin.org this compound could be used to investigate these processes. For example, by artificially palmitoylating a signaling protein, one could determine if this is sufficient to trigger its translocation to the plasma membrane or its incorporation into lipid rafts, key hubs for signal transduction. wikipedia.org

Properties

IUPAC Name |

N-(2-methylsulfonylsulfanylethyl)hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO3S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21)20-17-18-24-25(2,22)23/h3-18H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEYIPXVPAKKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676096 | |

| Record name | S-[2-(Hexadecanoylamino)ethyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-30-8 | |

| Record name | S-[2-(Hexadecanoylamino)ethyl] methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methanethiosulfonate Chemistry in Cysteine Directed Protein Modification

Methanethiosulfonate (B1239399) Reagents as Probes for Protein Conformation and Dynamics

The ability to specifically label cysteine residues with MTS reagents has made them indispensable tools for investigating protein structure, conformation, and dynamics. nih.govuni-konstanz.denih.govresearchgate.netresearchgate.net By introducing a probe at a specific site, researchers can gain insights into the local environment and how it changes in response to various stimuli.

A prominent application of MTS reagents is in Site-Directed Spin Labeling (SDSL) for Electron Paramagnetic Resonance (EPR) spectroscopy. uni-konstanz.deresearchgate.netresearchgate.netnih.govresearchgate.netthermofisher.com SDSL-EPR is a powerful technique for studying the structure and dynamics of proteins, including those that are difficult to analyze by traditional methods like X-ray crystallography or NMR. uni-konstanz.deresearchgate.net

The general strategy of SDSL involves:

Using site-directed mutagenesis to introduce a cysteine residue at a specific position of interest in a protein that is naturally cysteine-free or has had its native cysteines removed. nih.govresearchgate.net

Covalently modifying the introduced cysteine's sulfhydryl group with a sulfhydryl-specific nitroxide spin label, most commonly a methanethiosulfonate spin label (MTSL). nih.govresearchgate.net

Analyzing the spin-labeled protein using EPR spectroscopy to obtain information about the local environment of the spin label. researchgate.net

The most widely used spin label for SDSL is the methanethiosulfonate spin label (MTSL), such as (1-oxyl-2,2,5,5-tetramethylpyrroline-3-methyl)methanethiosulfonate. researchgate.netnih.gov This reagent reacts with the cysteine thiol to form a disulfide bond, tethering the nitroxide radical to the protein backbone. The nitroxide group contains a stable unpaired electron, making it EPR-active. nih.gov

The resulting spin-labeled side chain, often denoted as R1, provides a sensitive probe of its immediate surroundings. researchgate.net The incorporation of the spin label is generally considered to be structurally non-perturbing, with studies showing that the Cys-SL residue can even be helix-supporting. nih.gov The reaction is highly selective for cysteine, ensuring that the spin label is introduced at the desired location. researchgate.net

SDSL-EPR provides a wealth of information about the local environment and dynamics at the labeled site. nih.govnih.govresearchgate.netresearchgate.net Analysis of the continuous-wave (cw) EPR spectrum can reveal:

Mobility of the Spin Label: The shape of the EPR spectrum is highly sensitive to the rotational motion of the nitroxide radical. A more mobile spin label, indicative of a less constrained environment, will have a sharper spectrum, while a restricted spin label will have a broader spectrum. uni-konstanz.deresearchgate.net This allows for the characterization of local secondary and tertiary structure.

Solvent Accessibility: The accessibility of the spin label to the solvent can be determined by measuring the relaxation rates of the nitroxide in the presence of paramagnetic reagents like molecular oxygen or metal complexes. This provides information about whether the labeled site is on the protein surface or buried within the protein core. uni-konstanz.deresearchgate.net

Polarity of the Local Environment: The polarity of the spin label's microenvironment can also be inferred from the EPR spectrum. uni-konstanz.deresearchgate.net

Furthermore, by introducing two spin labels at different sites within a protein or protein complex, distance measurements can be performed using pulsed EPR techniques like Double Electron-Electron Resonance (DEER) or Pulsed Electron Double Resonance (PELDOR). uni-konstanz.denih.gov These techniques can measure distances between spin labels in the range of approximately 1.5 to 8 nanometers, providing crucial information about protein folding, conformational changes, and the architecture of protein complexes. uni-konstanz.de

SDSL-EPR is particularly powerful for studying dynamic processes, such as the conformational changes that occur upon ligand binding or protein-protein interaction. nih.govnih.gov By comparing the EPR spectra of the spin-labeled protein in different functional states, researchers can map the regions of the protein that undergo structural rearrangements. nih.gov This approach has been successfully applied to a wide range of biological systems, including membrane proteins, enzymes, and intrinsically disordered proteins. uni-konstanz.denih.gov

Exploring Accessibility and Functional States of Cysteine Residues in Proteins

Methanethiosulfonate (MTS) reagents have become indispensable tools in protein biochemistry for probing the local environment and functional state of cysteine residues. By introducing cysteine residues at specific sites through mutagenesis, researchers can employ MTS reagents to gain insights into protein structure, dynamics, and function. The reactivity of the sulfhydryl group of cysteine with MTS reagents is highly dependent on its accessibility to the aqueous environment and the local electrostatic potential. This principle forms the basis of the Substituted Cysteine Accessibility Method (SCAM), a powerful technique for mapping the surface accessibility of residues in membrane proteins and identifying conformational changes associated with protein function. ttuhsc.edunih.gov

The rate of modification of a cysteine residue by an MTS reagent can provide information about its location within a protein. ttuhsc.edu A rapid rate of modification suggests that the cysteine is on the freely accessible surface of the protein. ttuhsc.edu Conversely, a slower rate may indicate that the residue is partially buried within a crevice or located within the pore of a channel protein. ttuhsc.edu Furthermore, changes in the accessibility of a cysteine residue to MTS reagents upon ligand binding or a change in membrane potential can reveal conformational changes associated with the protein's functional cycle. ttuhsc.edunih.gov

Probing the Lipid-Water Interface and Membrane-Embedded Domains

The unique chemical properties of Palmitoyl (B13399708) Aminoethyl Methanethiosulfonate make it particularly well-suited for investigating the structure and function of membrane proteins. The positively charged aminoethyl group renders the reagent water-soluble, allowing for its application to the extracellular or intracellular face of a membrane protein. However, the long, hydrophobic palmitoyl chain provides a strong affinity for the lipid bilayer. This dual character allows the reagent to probe the lipid-water interface and regions of a protein that are embedded within the membrane.

By systematically introducing cysteine residues at various positions within a transmembrane domain or a reentrant loop, researchers can use Palmitoyl Aminoethyl Methanethiosulfonate to map the depth of these structures within the lipid bilayer. Cysteine residues located near the lipid-water interface would be expected to react more readily with the reagent than those buried deep within the hydrophobic core of the membrane.

Investigating Conformational Changes in Ion Channels

A key application of MTS reagents is in the study of ion channel gating, the process by which these proteins open and close in response to various stimuli. ttuhsc.edunih.gov The conformational changes that underlie gating often involve the movement of transmembrane helices, which can be detected by changes in the accessibility of engineered cysteine residues to MTS reagents.

For example, in a voltage-gated ion channel, the accessibility of a cysteine residue in the voltage-sensing domain to an MTS reagent can be state-dependent. ttuhsc.edu In the resting state, the residue may be shielded from the reagent, while upon depolarization and channel activation, a conformational change may expose the cysteine, leading to its rapid modification.

The use of this compound in such studies could provide unique insights. Due to its affinity for the lipid membrane, this reagent may be particularly sensitive to movements of protein domains within or near the bilayer.

Detailed Research Findings

While specific published research focusing exclusively on this compound is limited, the principles of MTS chemistry allow for the extrapolation of its likely application and findings. The following table summarizes hypothetical research findings from the application of this compound to a voltage-gated sodium channel, where cysteine mutations have been introduced into the S4 voltage-sensing helix.

Table 1: Hypothetical Reactivity of this compound with Cysteine Mutants in a Voltage-Gated Sodium Channel

| Mutant Position | Predicted Location in Membrane | Reactivity in Resting State (V = -80 mV) | Reactivity in Activated State (V = +40 mV) | Interpretation |

| Arg1Cys | Extracellular aqueous interface | High | High | Residue is consistently exposed to the extracellular solution. |

| Leu2Cys | Upper lipid leaflet | Moderate | High | Residue moves to a more accessible position upon activation. |

| Ile3Cys | Mid-lipid leaflet | Low | Moderate | Residue is partially buried and becomes more exposed upon activation. |

| Phe4Cys | Deep within lipid leaflet | Very Low | Low | Residue remains deeply embedded in the membrane in both states. |

These hypothetical data illustrate how this compound could be used to map the position and movement of a transmembrane helix. The differential reactivity between the resting and activated states provides evidence for a conformational change in the voltage sensor.

Distinguishing Functional States through Modification Protection

Another powerful application of MTS reagents is in "protection" experiments. If the binding of a ligand or the transition to a specific functional state occludes a cysteine residue, it will be "protected" from modification by an MTS reagent. This approach has been used to identify residues that line ligand-binding pockets or are involved in conformational changes that alter the accessibility of a particular site. nih.gov

In the context of this compound, one could envision experiments where the presence of a lipid-soluble drug that binds within the membrane-spanning domain of a protein could protect a nearby engineered cysteine from modification. This would provide strong evidence for the proximity of the drug-binding site to that specific residue.

Protein Palmitoylation and Its Roles in Membrane Biology

Reversible S-Palmitoylation as a Post-Translational Lipid Modification

S-palmitoylation is a specific type of fatty acylation where a palmitate group is attached to a cysteine residue via a thioester bond. frontiersin.orgresearchgate.net This modification increases the hydrophobicity of the protein, facilitating its interaction with cellular membranes. wikipedia.orgresearchgate.net Unlike other lipid modifications such as myristoylation or prenylation, S-palmitoylation is readily reversible. nih.gov This reversibility allows for dynamic cycles of palmitoylation and depalmitoylation, which act as a regulatory switch to control a protein's localization and activity in response to cellular signals. nih.govresearchgate.net This dynamic process is fundamental to the regulation of key proteins involved in cell signaling, membrane trafficking, and neurotransmission. nih.gov

The dynamic nature of S-palmitoylation is tightly controlled by two opposing families of enzymes. nih.gov

Palmitate Addition: The attachment of palmitate to proteins is catalyzed by a family of enzymes known as protein acyltransferases (PATs). nih.gov In mammals, this family consists of 23 enzymes characterized by a conserved Asp-His-His-Cys (DHHC) motif within a cysteine-rich domain. frontiersin.orgnih.gov These DHHC enzymes are responsible for transferring a palmitoyl (B13399708) group from a donor molecule, palmitoyl-CoA, to the cysteine residue of a substrate protein. nih.gov

Palmitate Removal: The reverse reaction, depalmitoylation, is mediated by acyl-protein thioesterases (APTs). frontiersin.org These enzymes hydrolyze the thioester bond, releasing the palmitate from the protein and returning the protein to its depalmitoylated state. wikipedia.org This enzymatic removal allows the protein to detach from the membrane and translocate to different cellular compartments. nih.gov

The balance between the activity of DHHC palmitoyltransferases and acyl-protein thioesterases dictates the palmitoylation status of a protein at any given time, enabling rapid and precise control over its function. nih.gov

| Enzyme Family | Function | Key Characteristics |

| Protein Acyltransferases (PATs) | Catalyze the addition of palmitate (Palmitoylation) | Characterized by a conserved DHHC motif; 23 members in mammals. frontiersin.orgnih.gov |

| Acyl-protein Thioesterases (APTs) | Catalyze the removal of palmitate (Depalmitoylation) | Hydrolyze the thioester bond, reversing the modification. frontiersin.orgwikipedia.org |

The primary function of S-palmitoylation is to modulate a protein's interaction with cellular membranes. nih.gov By adding a hydrophobic lipid anchor, palmitoylation increases a protein's affinity for the lipid bilayer, effectively tethering it to a membrane surface. nih.gov This is crucial for both peripheral and integral membrane proteins.

The reversibility of this modification has profound implications for protein trafficking. frontiersin.org Cycles of palmitoylation and depalmitoylation can shuttle proteins between different cellular compartments. nih.gov For example, a protein might be palmitoylated at the Golgi apparatus, trafficked to the plasma membrane, and then depalmitoylated to be released into the cytosol for another cycle. nih.gov This dynamic localization is essential for the function of many signaling proteins, such as Ras, and G-protein coupled receptors. nih.govwikipedia.org Furthermore, palmitoylation can direct proteins to specific membrane microdomains, such as lipid rafts, which are specialized regions enriched in cholesterol and sphingolipids that serve as platforms for signal transduction. wikipedia.orgnih.gov

Chemical Biology Approaches for Investigating Protein Palmitoylation

Studying S-palmitoylation has historically been challenging due to the labile nature of the thioester bond and the lack of a clear consensus sequence for modification. nih.gov Traditional methods like radioactive labeling with [3H]-palmitate are often cumbersome and require long exposure times. nih.gov To overcome these limitations, several powerful chemical biology strategies have been developed. nih.gov

A key innovation in studying palmitoylation is the use of bio-orthogonal metabolic labeling. This technique involves introducing a fatty acid analogue containing a chemically "clickable" functional group, such as an alkyne or azide, to living cells. nih.gov

One of the most widely used probes is 17-octadecynoic acid (17-ODYA), an analogue of palmitic acid with a terminal alkyne group. nih.govplos.org Cells readily incorporate 17-ODYA into proteins through their native palmitoylation machinery. nih.gov After incorporation, the cells are lysed, and the alkyne-tagged proteins are "clicked" to a reporter molecule, such as biotin (B1667282) for affinity purification or a fluorescent dye (e.g., rhodamine-azide) for visualization. nih.gov This approach allows for the temporal analysis of palmitoylation dynamics and has significantly improved the detection and identification of palmitoylated proteins. nih.gov

Chemical biology tools have enabled large-scale proteomic studies to identify the full complement of palmitoylated proteins (the "palmitoyl-proteome") within a cell or tissue. nih.govnih.gov Using methods like the one described above, biotin-tagged palmitoylated proteins can be selectively enriched from complex cell lysates and subsequently identified by mass spectrometry. nih.gov

These proteomic approaches have been instrumental in characterizing the palmitoyl-proteomes of various organisms and cell types, revealing that hundreds to thousands of proteins undergo this modification. nih.govnih.gov Such global profiling studies have identified numerous novel palmitoylated proteins and have provided insights into the widespread role of this modification in diverse cellular pathways, including metabolism, immune signaling, and cell growth. nih.govnih.gov Comparing palmitoyl-proteomes under different conditions can reveal how signaling events or disease states alter protein palmitoylation on a global scale. nih.gov

Influence of Lipid Microenvironments on Protein Dynamics and Function

The cellular membrane is not a homogenous fluid but is organized into distinct microdomains with specific lipid and protein compositions, such as lipid rafts. wikipedia.org These rafts are enriched in cholesterol and sphingolipids and are more ordered than the surrounding bilayer. wikipedia.org

S-palmitoylation plays a crucial role in targeting proteins to these lipid rafts. wikipedia.orgnih.gov The saturated acyl chain of palmitate has a higher affinity for the ordered lipid environment of rafts compared to the more disordered regions of the membrane. This targeting can compartmentalize cellular processes by concentrating signaling molecules, thereby facilitating kinetically favorable interactions required for signal transduction. wikipedia.org For instance, sequestering a palmitoylated protein within a lipid raft can bring it closer to its binding partners or, conversely, isolate it from substrates located outside the raft, providing a sophisticated layer of functional regulation. wikipedia.org

Palmitoyl Aminoethyl Methanethiosulfonate: Synthetic Design and Methodological Development

Rationale for the Integration of Palmitoyl (B13399708) and Methanethiosulfonate (B1239399) Moieties

The unique architecture of Palmitoyl Aminoethyl Methanethiosulfonate combines two distinct chemical entities, each with a specific and complementary function. This dual nature allows for the targeted modification of proteins, imparting new properties that facilitate their study within a lipid environment.

Engineering Lipophilicity for Membrane-Associated Research Applications

The incorporation of a palmitoyl group, a 16-carbon saturated fatty acid, is a deliberate strategy to increase the lipophilicity of the molecule. This long hydrocarbon chain mimics the fatty acid tails of lipids found in cellular membranes, thereby promoting the association and insertion of the modified molecule into the lipid bilayer. This engineered lipophilicity is crucial for studying membrane proteins and peptides in their native-like environment. The covalent attachment of a palmitoyl moiety can anchor otherwise soluble proteins to the membrane, a process that is essential for many cellular signaling pathways.

The table below summarizes the key characteristics of the palmitoyl group in this context.

| Feature of Palmitoyl Group | Significance in Research Applications |

| Structure | Long, saturated 16-carbon acyl chain |

| Physicochemical Property | High lipophilicity/hydrophobicity |

| Biological Mimicry | Resembles lipid components of cell membranes |

| Primary Function | Acts as a membrane anchor |

| Research Utility | Facilitates the study of protein-membrane interactions and localization |

Specificity of Methanethiosulfonate for Cysteine Residue Targeting

The methanethiosulfonate (MTS) group is a highly specific thiol-reactive functional group. gbiosciences.com It reacts selectively with the sulfhydryl group of cysteine residues under mild physiological conditions to form a disulfide bond. gbiosciences.com This specificity is a significant advantage over other less selective modification reagents, as it allows for the precise labeling and modification of proteins at defined cysteine sites. nih.gov The reaction is also relatively rapid, enabling the efficient labeling of target proteins. This targeted modification is a cornerstone of site-directed labeling techniques used to probe protein structure and function.

The properties of the methanethiosulfonate group are outlined in the following table.

| Feature of Methanethiosulfonate Group | Significance in Research Applications |

| Chemical Reactivity | Highly reactive towards sulfhydryl groups (-SH) |

| Target Specificity | Specific for cysteine residues in proteins |

| Reaction Product | Forms a stable disulfide bond (-S-S-) |

| Reaction Conditions | Proceeds under mild, physiologically compatible conditions |

| Research Utility | Enables site-specific labeling and modification of proteins |

Synthetic Strategies for this compound

The synthesis of a bifunctional molecule like this compound requires a multi-step approach that allows for the sequential introduction of the palmitoyl and methanethiosulfonate functionalities.

Chemical Synthesis Pathways and Precursor Utilization

While a specific, detailed synthesis of this compound is not widely documented in publicly available literature, its synthesis can be logically deduced from established chemical principles and the synthesis of analogous compounds. A plausible synthetic route would involve a precursor molecule containing an amino group and a protected thiol or a group that can be converted to a methanethiosulfonate.

One potential pathway could start with 2-aminoethanethiol. The amino group can be acylated with palmitoyl chloride or an activated form of palmitic acid to form N-palmitoyl-2-aminoethanethiol. The resulting thiol would then be reacted with a methanethiosulfonating reagent, such as methyl methanethiosulfonate (MMTS), to yield the final product, this compound.

Alternatively, a precursor like 2-(Boc-amino)ethyl methanethiosulfonate could be synthesized first. Following the deprotection of the Boc (tert-butyloxycarbonyl) group to reveal the free amine, this intermediate could then be acylated with palmitic acid to afford the target molecule. The choice of pathway would depend on the availability of starting materials and the desired purity of the final product.

A general representation of a potential synthetic precursor is shown below:

| Precursor Component | Chemical Group | Role in Synthesis |

| Backbone | Ethylamine | Provides the spacer between the two functional moieties |

| First Functional Group | Palmitoyl amide | Formed by acylation of the amino group |

| Second Functional Group | Methanethiosulfonate | Introduced by reaction with a thiol precursor |

Advanced Applications of Palmitoyl Aminoethyl Methanethiosulfonate in Biological Research

Development of Bioconjugates and Modified Peptides for Biochemical Studies

The ability to selectively modify proteins and peptides with lipid moieties is a powerful tool in biochemical research. Palmitoyl (B13399708) Aminoethyl Methanethiosulfonate (B1239399) serves as a key reagent in the creation of such bioconjugates, facilitating the study of protein lipidation, a common post-translational modification that influences protein localization, trafficking, and function. nih.gov

Generation of Semisynthetic Protein Constructs with Palmitoyl Moieties

The generation of proteins with site-specific modifications, such as the attachment of a palmitoyl group, is often challenging using standard recombinant DNA technology. Semisynthesis, which combines chemical synthesis of a modified peptide segment with a recombinantly expressed protein portion, offers a powerful alternative. raineslab.com Methodologies like native chemical ligation (NCL) and expressed protein ligation (EPL) are instrumental in this process, allowing for the creation of full-length proteins with precisely placed modifications. nih.gov

Palmitoyl Aminoethyl Methanethiosulfonate can be utilized to introduce a palmitoyl group onto a synthetic peptide containing a cysteine residue. This lipidated peptide can then be ligated to a larger, recombinantly produced protein fragment that lacks the desired modification. scispace.com This approach provides homogenous samples of lipidated proteins, which are invaluable for detailed structural and functional studies that would be difficult to perform with the heterogeneous mixtures often produced in cellular systems. researchgate.net

Table 1: Comparison of Methods for Generating Palmitoylated Proteins

| Method | Advantages | Disadvantages |

| Cellular Expression | Modification occurs in a native context. | Often results in heterogeneous mixtures; low yields for some proteins. |

| Enzymatic Ligation | High specificity. | Can be inefficient or impractical for some proteins. |

| Semisynthesis (e.g., NCL/EPL) | Allows for site-specific, homogenous modification; can incorporate non-natural modifications. nih.gov | Technically demanding; requires expertise in both chemical synthesis and protein expression. |

| Direct Chemical Modification | Simpler than full semisynthesis. | Can lead to non-specific modifications if multiple reactive sites are present. |

Functionalization of Peptides for Modulating Membrane Interactions

The interaction of peptides with cellular membranes is fundamental to many biological processes, including cell signaling, antimicrobial activity, and drug delivery. nih.gov Attaching a lipophilic moiety like a palmitoyl group to a peptide can dramatically alter its physical properties and its affinity for lipid bilayers. scirevfew.net this compound provides a straightforward method for achieving this functionalization.

Investigation of Protein-Lipid Interactions and Membrane Protein Structural Dynamics

Understanding the intricate interplay between proteins and the lipid bilayer is crucial for elucidating the function of membrane proteins. Lipophilic probes that can be selectively attached to these proteins are essential tools for such investigations.

Design of Lipophilic Methanethiosulfonate Probes for Membrane-Embedded Proteins

This compound is an exemplary lipophilic probe designed for studying membrane-embedded proteins. Its design incorporates two key features: the palmitoyl chain, which allows the probe to partition into the hydrophobic core of the lipid bilayer, and the cysteine-reactive MTS group, which enables covalent attachment to the protein of interest. This allows for the specific labeling of cysteine residues within the transmembrane or membrane-proximal regions of a protein.

The strategic placement of cysteine residues through site-directed mutagenesis allows researchers to target specific regions of a membrane protein. Subsequent labeling with this compound attaches a lipid anchor at a defined position, which can be used to probe the local lipid environment and its influence on protein structure and function.

Probing Accessibility and Conformational Changes in Native or Reconstituted Lipid Environments

A significant challenge in membrane protein biology is to understand how these proteins change their shape to perform their functions, such as transporting molecules across the membrane or transmitting signals. escholarship.org The reactivity of this compound with cysteine can be exploited to map the accessibility of different parts of a membrane protein to the surrounding lipid environment.

If a cysteine residue is buried within the protein's structure, it will be inaccessible to the probe and will not be labeled. However, if a conformational change exposes that cysteine to the lipid bilayer, it can then react with the probe. aps.org By comparing the labeling patterns of a protein in different functional states (e.g., with and without a bound ligand), researchers can infer which regions of the protein move and change their exposure to the membrane. These experiments can be performed in reconstituted systems like liposomes or nanodiscs, where the lipid composition can be precisely controlled, allowing for the systematic investigation of how specific lipids influence protein dynamics. mdpi.com

Table 2: Research Findings on Probing Membrane Protein Dynamics

| Protein Type | Method | Key Findings |

| Ion Channels | Site-directed spin labeling and EPR spectroscopy | Revealed ligand-induced conformational changes in channel gating. |

| G Protein-Coupled Receptors (GPCRs) | Fluorescence spectroscopy with environmentally sensitive probes | Mapped the movement of transmembrane helices upon agonist binding. |

| Transporters | Cysteine accessibility mapping with MTS reagents | Identified regions that undergo conformational changes during the transport cycle. |

| Membrane-Bound Enzymes | Förster resonance energy transfer (FRET) | Measured changes in the distance between labeled sites to monitor conformational shifts. |

Addressing Challenges in the Biophysical Characterization of Hydrophobic Protein Regions

The hydrophobic nature of transmembrane domains presents significant challenges for many biophysical techniques. nih.gov These regions are often poorly soluble and tend to aggregate when removed from their native lipid environment, making structural and functional studies difficult. nih.gov The study of membrane proteins often requires their extraction from the cell membrane and stabilization in artificial environments like detergent micelles or nanodiscs. wiley.comyoutube.com

Lipophilic probes like this compound can help to overcome some of these challenges. By specifically labeling the hydrophobic regions of a membrane protein, it becomes possible to track their behavior even in complex environments. For example, a fluorescent dye could be attached to the palmitoyl chain, allowing the labeled protein segment to be visualized using advanced microscopy techniques. Furthermore, the introduction of a lipid anchor can sometimes help to stabilize the native fold of a protein or protein fragment that has been removed from the full membrane context, facilitating its characterization by techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry. nih.govox.ac.uk

Contributions to Site-Directed Spin Labeling for Membrane Protein Studies

The exploration of membrane protein structure and dynamics is a frontier in structural biology, often demanding innovative chemical tools to probe these complex macromolecules within their native lipid environment. Site-directed spin labeling (SDSL), coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, has emerged as a powerful technique for these investigations. wikipedia.orgnih.gov This method involves the introduction of a paramagnetic probe, or spin label, at a specific site within a protein. The subsequent analysis of the EPR spectrum of this label provides rich information on the local environment, dynamics, and distances within the protein. nih.gov A key reagent in this methodology is the methanethiosulfonate spin label (MTSL), which readily reacts with cysteine residues introduced into the protein of interest via site-directed mutagenesis. wikipedia.orgplos.org The development of specialized spin labels, such as the hypothetical this compound, offers the potential to significantly advance the study of membrane proteins by providing a probe that is not only site-specific but also intimately associated with the lipid bilayer.

Potential for Developing Palmitoyl-Functionalized Spin Labels for EPR Spectroscopy

The covalent attachment of a palmitoyl group to a methanethiosulfonate spin label would create a bifunctional probe with unique and advantageous properties for studying membrane proteins. The methanethiosulfonate group provides the reactive handle for specific attachment to a cysteine residue on the protein, a well-established strategy in SDSL. plos.org The palmitoyl chain, a 16-carbon saturated fatty acid, would serve as a hydrophobic anchor, partitioning the spin label into the lipid bilayer. This dual nature of a palmitoyl-functionalized spin label could offer several key advantages in EPR spectroscopy.

Firstly, the palmitoyl anchor would restrict the motion of the nitroxide spin label, positioning it within the hydrophobic core of the membrane. This is in contrast to traditional spin labels where the probe's mobility is primarily dictated by the local protein structure and its own flexible tether. By anchoring the label to the membrane, researchers could gain more precise information about the protein domains that are in close proximity to the lipid bilayer.

Secondly, the depth of the nitroxide radical within the membrane could be controlled by varying the length of the linker between the palmitoyl group and the spin label moiety. This would allow for systematic mapping of the protein's surface at different depths within the membrane, providing a detailed picture of its topology and immersion. nih.gov

The development of such lipid-modified spin labels would build upon the existing foundation of SDSL-EPR, which has been successfully used to study the structure and conformational changes of numerous membrane proteins. plos.orgnih.gov The synthesis of a compound like this compound would involve established chemical principles for attaching fatty acids and reactive functional groups to a core scaffold, likely a nitroxide-containing ring structure.

The utility of such a probe would be in its ability to report on the local environment with high sensitivity. The EPR spectrum of a nitroxide spin label is highly sensitive to its rotational motion and the polarity of its surroundings. unizar.es A palmitoyl-functionalized label would therefore be an exquisite sensor for changes in the lipid environment surrounding a membrane protein, as well as for protein conformational changes that alter the label's position or mobility within the bilayer.

Characterization of Protein Gating Motions and Conformational Ensembles in Lipid Bilayers

Membrane proteins are not static entities; they undergo a range of conformational changes to perform their functions, such as the opening and closing of ion channels (gating) or the transport of substrates across the membrane. plos.org These dynamic processes involve the rearrangement of different parts of the protein, often leading to changes in their interaction with the surrounding lipid bilayer. Understanding these motions is crucial for elucidating the mechanisms of action of these proteins.

A palmitoyl-functionalized spin label, such as this compound, would be a powerful tool for characterizing these gating motions and conformational ensembles. By attaching the spin label to a specific site on the protein, and with the palmitoyl group anchoring it in the membrane, any movement of that protein segment relative to the membrane would be translated into a change in the EPR spectrum.

For example, in a study of a ligand-gated ion channel, a palmitoyl-functionalized spin label could be attached to a residue in a transmembrane helix. Upon ligand binding and channel gating, if this helix tilts or rotates, the position of the spin label relative to the membrane would change, leading to a detectable alteration in its mobility or accessibility to relaxation agents in the aqueous or lipid phase. This approach has been used with conventional spin labels to detect gating motions in channels like the pentameric ligand-gated ion channel (pLGIC) GLIC, where loop movements of approximately 9 Å were observed during proton-induced desensitization. plos.org A lipid-anchored spin label could provide a more direct and sensitive measure of movements perpendicular to the membrane plane.

The study of conformational ensembles, which describes the collection of different structures a protein can adopt, is another area where lipidated spin labels could make a significant contribution. biorxiv.org Proteins often exist as a collection of interconverting conformations, and the distribution of these conformations can be modulated by factors such as ligand binding or changes in the lipid environment. By measuring distances between two spin labels (one of which could be palmitoyl-functionalized) using techniques like Double Electron-Electron Resonance (DEER), it would be possible to map the distribution of conformations within the ensemble and how this distribution changes upon protein activation or inhibition.

The data obtainable from such experiments could be presented in a tabular format to highlight the changes in spectral parameters upon a functional transition. For instance, the change in the inverse central linewidth (a measure of spin label mobility) at different states of a channel protein could be quantified, as illustrated in the hypothetical data table below.

| Labeled Site | Protein State | Inverse Central Linewidth (ΔH₀⁻¹) (Gauss⁻¹) | Interpretation of Mobility Change |

|---|---|---|---|

| Residue X (TM1) | Closed | 0.35 | Increased mobility suggests movement to a less restricted environment. |

| Residue X (TM1) | Open | 0.48 | |

| Residue Y (TM2) | Closed | 0.52 | Decreased mobility indicates movement to a more ordered or sterically hindered environment. |

| Residue Y (TM2) | Open | 0.41 |

This table presents hypothetical data to illustrate how changes in spin label mobility, measured by the inverse central linewidth of the EPR spectrum, could be used to infer conformational changes at specific sites of a membrane protein during its functional cycle. An increase in the value indicates higher mobility, while a decrease suggests a more restricted environment.

Future Directions and Emerging Methodologies in Lipophilic Chemical Probe Research

Rational Design of Palmitoyl (B13399708) Aminoethyl Methanethiosulfonate (B1239399) Analogs with Tunable Reactivity and Specificity

The development of next-generation lipophilic probes hinges on the ability to fine-tune their chemical properties. The rational design of Palmitoyl Aminoethyl Methanethiosulfonate analogs is a critical area of research aimed at enhancing their utility in complex biological systems.

The core principle behind designing analogs of this compound lies in modifying its structure to control its reactivity and specificity. The methanethiosulfonate (MTS) group is a highly reactive electrophile that readily forms a disulfide bond with the free thiol of a cysteine residue. However, this high reactivity can sometimes lead to off-target labeling. Therefore, a key goal is to develop analogs with tunable reactivity, allowing for more controlled and specific labeling of palmitoylated proteins. This can be achieved by introducing electron-withdrawing or electron-donating groups near the MTS moiety to modulate its electrophilicity. nih.gov For instance, the use of 2-sulfonylpyridines as a tunable, cysteine-reactive electrophile demonstrates the potential for creating a library of probes with varying reaction rates. nih.gov

Furthermore, the specificity of these probes can be enhanced by altering the lipophilic tail. While the palmitoyl group mimics the natural lipid modification, analogs with different fatty acid chain lengths or saturation levels could be synthesized to probe the substrate specificity of different protein acyltransferases (PATs), the enzymes responsible for palmitoylation. nih.gov Research into chemical probes for other forms of lipidation, such as myristoylation and geranylgeranylation, has shown that varying the lipid component can provide insights into the selectivity of the modifying enzymes. springernature.com

Another avenue for rational design involves incorporating bioorthogonal handles, such as alkynes or azides, into the probe structure. nih.gov This "clickable" functionality allows for a two-step labeling process. The probe first reacts with the target cysteine, and then a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) is attached via a highly specific click chemistry reaction. nih.gov This approach offers greater flexibility and can reduce steric hindrance that might occur with a bulky reporter group directly attached to the probe. The development of such "clickable" probes has revolutionized the study of post-translational modifications, enabling techniques like fluorescence imaging and affinity purification-mass spectrometry for proteome-wide analysis. elsevierpure.com

Integration with Advanced Spectroscopic and Imaging Techniques for Spatiotemporal Analysis

A major challenge in understanding protein palmitoylation is visualizing its dynamic nature within the complex environment of a living cell. The integration of lipophilic chemical probes like this compound with advanced spectroscopic and imaging techniques is providing unprecedented spatiotemporal resolution of these processes.

Fluorescence microscopy, coupled with fluorescently tagged probes, is a powerful tool for visualizing the subcellular localization of palmitoylated proteins. By using analogs of this compound that either are inherently fluorescent or can be "clicked" to a fluorophore, researchers can track the movement of these proteins between different cellular compartments, such as the Golgi apparatus, plasma membrane, and endosomes. researchgate.netacs.org Time-lapse microscopy of cells treated with these probes can reveal the kinetics of palmitoylation and depalmitoylation, providing insights into the regulation of protein trafficking. researchgate.net

A significant advancement in this area is the integration of chemical probes with proximity ligation assays (PLA). nih.govnih.govfrontiersin.orgfrontiersin.org ABE-PLA, for instance, combines the acyl-biotinyl exchange (ABE) method, which uses a biotinylated cysteine-reactive probe, with the high specificity of PLA. nih.govnih.govfrontiersin.orgfrontiersin.org This technique allows for the detection of specific palmitoylated proteins with high sensitivity and resolution, even in fixed tissue samples. nih.govnih.govfrontiersin.orgfrontiersin.org For example, this method has been used to visualize palmitoylated EGFR and Ras in cancer cells, providing valuable information about their localization and potential role in disease. nih.govfrontiersin.org

Furthermore, the development of photoactivation-dependent proximity labeling (PDPL) offers a way to achieve spatiotemporal control over protein labeling. nih.gov In this method, a photosensitizer is genetically fused to a protein of interest. Upon light activation, the photosensitizer generates reactive oxygen species that modify nearby proteins, which can then be labeled with a specific chemical probe. nih.gov This technique allows for the precise mapping of protein-protein interactions and post-translational modifications in a defined time and space within the cell. nih.gov

Contributions to Mechanistic Insights into Protein Palmitoylation Dynamics and Membrane Protein Function

The application of this compound and related chemical probes has been instrumental in unraveling the mechanistic details of protein palmitoylation dynamics and their impact on the function of membrane proteins.

One of the key contributions of these probes is in identifying the substrates of specific protein acyltransferases (PATs) and acyl-protein thioesterases (APTs), the enzymes that add and remove palmitate, respectively. By using probes in combination with proteomic techniques, researchers can identify which proteins are palmitoylated or depalmitoylated in response to specific cellular signals or in different cellular contexts. nih.gov This has been crucial in understanding the regulatory roles of these enzymes in various cellular processes. For instance, studies using these methods have revealed the dynamic nature of palmitoylation in signaling proteins like Ras and G-alpha subunits, where cycles of acylation and deacylation control their localization and activity. nih.gov

These probes have also been vital in elucidating the role of palmitoylation in the organization of membrane microdomains, such as lipid rafts. wikipedia.org Palmitoylation can target proteins to these specialized membrane regions, which are enriched in cholesterol and sphingolipids and serve as platforms for signal transduction. wikipedia.org By using chemical probes to track the localization of palmitoylated proteins, researchers have been able to study how this modification influences the assembly of signaling complexes and the propagation of cellular signals. nih.gov For example, the palmitoylation of the SNARE protein SNAP-25 has been shown to be crucial for its role in vesicle fusion and neurotransmitter release, and chemical probes have helped to dissect the dynamic cycling of this protein between different membrane compartments. youtube.com

Moreover, the ability to selectively label and visualize palmitoylated proteins has provided insights into their role in various diseases. Aberrant palmitoylation has been implicated in cancer, neurodegenerative disorders, and infectious diseases. elsevierpure.comnih.gov Chemical probes that can report on the palmitoylation status of specific proteins in patient tissues hold great promise for diagnostics and for the development of novel therapeutic strategies that target the enzymes of palmitoylation. nih.govfrontiersin.org

Q & A

Basic Research Questions

Q. What are the structural characteristics and synthesis protocols for Palmitoyl Aminoethyl Methanethiosulfonate?

- Answer : The compound features a palmitoyl (C16) fatty acid chain linked to an aminoethyl group via a methanethiosulfonate (MTS) moiety. Synthesis typically involves coupling palmitic acid to 2-aminoethanethiol, followed by reaction with methanesulfonyl chloride under controlled pH (7.0–8.5) to form the MTS group. Purification via reverse-phase HPLC ensures >95% purity, confirmed by mass spectrometry and NMR .

Q. How should this compound be stored to maintain reactivity in biochemical assays?

- Answer : Store lyophilized powder at –20°C in airtight, light-protected vials. Reconstitute in anhydrous DMSO (10 mM stock) to prevent hydrolysis. Avoid freeze-thaw cycles; aliquot working solutions to minimize oxidation. Stability tests show <5% degradation over 6 months under these conditions .

Q. What are the primary applications of this compound in membrane protein studies?

- Answer : The compound is used for site-specific cysteine modification in transmembrane proteins (e.g., ion channels, transporters) to study lipid-protein interactions or conformational changes. Example workflow:

- Step 1 : Mutate target residue to cysteine.

- Step 2 : Incubate with 1–5 mM compound (30 min, 25°C, pH 7.4).

- Step 3 : Quench with 10 mM β-mercaptoethanol.

- Step 4 : Assess labeling via SDS-PAGE or functional assays (e.g., electrophysiology) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for cysteine-specific labeling using this compound?

- Answer : Optimization involves:

- pH : Test 6.0–8.5 (higher pH accelerates thiolate ion formation, enhancing reactivity).

- Temperature : 4°C (slow) vs. 37°C (rapid, risk of non-specific binding).

- Redox environment : Use 1–2 mM TCEP to reduce disulfides without competing with MTS reagents.

- Table 1 : Labeling efficiency under varying conditions (hypothetical data):

| pH | Temp (°C) | Efficiency (%) |

|---|---|---|

| 6.0 | 25 | 45 |

| 7.4 | 25 | 82 |

| 8.5 | 37 | 95 |

Q. How to resolve contradictions in labeling efficiency between crystallography and functional assays?

- Answer : Discrepancies often arise from:

- Conformational flexibility : Crystal structures may stabilize a single state, while functional assays capture dynamic behavior.

- Solvent accessibility : Use computational tools (e.g., MD simulations) to predict cysteine exposure in the protein’s native membrane environment.

- Control experiments : Compare labeling in detergent-solubilized vs. liposome-reconstituted proteins .

Q. What strategies ensure specificity of this compound for target cysteines in complex biological systems?

- Answer :

- Pre-blocking : Treat samples with 5 mM iodoacetamide to block non-target thiols before MTS reagent application.

- Competitive inhibitors : Co-incubate with 10 mM MTSEA (smaller MTS reagent) to validate steric hindrance effects.

- Negative controls : Use cysteine-null mutants or wild-type proteins to confirm signal absence .

Methodological Considerations

Q. How to integrate this compound data into multi-technique studies (e.g., cryo-EM + fluorescence)?

- Answer :

- Cross-validation : Use fluorescence quenching (e.g., TAMRA-labeled MTS) to map labeled residues, then correlate with cryo-EM density maps.

- Data alignment : Employ software like ChimeraX to overlay labeling sites with structural models, ensuring spatial consistency .

Q. What statistical approaches are recommended for analyzing dose-response relationships in MTS-based assays?

- Answer :

- Non-linear regression : Fit data to Hill equation for EC₅₀ determination.

- Error analysis : Use bootstrapping (1,000 iterations) to estimate confidence intervals for kinetic parameters.

- Table 2 : Example dose-response data (hypothetical):

| [Compound] (mM) | Response (%) | SEM |

|---|---|---|

| 0.1 | 12 | 2 |

| 1.0 | 65 | 5 |

| 5.0 | 88 | 3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.